molecular formula C13H15NO2 B6218407 methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2758004-29-2

methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No. B6218407
CAS RN: 2758004-29-2
M. Wt: 217.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (MPC) is a chiral organic compound that has been studied for its potential applications in the fields of organic synthesis, materials science, and drug discovery. MPC is a versatile compound due to its unique structure and properties, which make it useful for a variety of purposes.

Scientific Research Applications

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has been studied for its potential applications in the fields of organic synthesis, materials science, and drug discovery. In organic synthesis, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has been used as a reagent for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In materials science, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has been used to produce chiral polymers and liquid crystals. In drug discovery, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has been used to synthesize a variety of compounds with potential therapeutic applications.

Mechanism of Action

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a chiral compound, meaning that it has two non-superimposable mirror images. This property is important for its potential applications in the fields of organic synthesis, materials science, and drug discovery. In organic synthesis, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be used as a reagent to produce compounds with specific stereochemical configurations. In materials science, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be used to produce chiral polymers and liquid crystals. In drug discovery, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be used to synthesize compounds with specific stereochemical configurations that can interact with specific biological targets.
Biochemical and Physiological Effects
methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has been studied for its potential applications in drug discovery. In this context, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has been shown to interact with a variety of biological targets, such as enzymes, receptors, and transporters. methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has been shown to modulate the activity of these biological targets, resulting in a variety of biochemical and physiological effects. For example, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug bioavailability. methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has also been shown to modulate the activity of receptors involved in the regulation of inflammation, leading to anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a versatile compound due to its unique structure and properties, which make it useful for a variety of purposes. In the laboratory, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be used to synthesize a variety of compounds with specific stereochemical configurations. This can be advantageous for the synthesis of compounds with specific biological activities. Additionally, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is relatively easy to synthesize and can be stored for long periods of time without degradation. However, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a chiral compound and is therefore difficult to purify and separate into its enantiomers. Additionally, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be toxic and should be handled with caution.

Future Directions

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has many potential applications in the fields of organic synthesis, materials science, and drug discovery. In organic synthesis, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be used to synthesize a variety of compounds with specific stereochemical configurations. In materials science, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be used to produce chiral polymers and liquid crystals. In drug discovery, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be used to synthesize compounds with specific stereochemical configurations that can interact with specific biological targets. Additionally, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can be used to modulate the activity of enzymes and receptors involved in the regulation of inflammation and metabolism. In the future, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate could be used to develop new drugs for the treatment of various diseases. Additionally, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate could be used to develop new materials with specific properties for a variety of applications.

Synthesis Methods

Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is synthesized through a variety of methods, including alkylation, condensation, and cyclization reactions. The most commonly used method is the alkylation of 3-phenyl-2-azabicyclo[2.1.1]hexan-1-one with methyl iodide. This reaction produces the desired product in high yields and is relatively easy to perform. Other methods include the condensation of 3-phenyl-2-azabicyclo[2.1.1]hexan-1-one with methyl iodide and the cyclization of 3-phenyl-2-azabicyclo[2.1.1]hexan-1-one with an appropriate reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves the reaction of phenylacetic acid with cyclopentadiene to form the Diels-Alder adduct, which is then reduced to the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which undergoes a nucleophilic substitution reaction with methylamine to form the desired product.", "Starting Materials": [ "Phenylacetic acid", "Cyclopentadiene", "Sodium borohydride", "Methanol", "Tosyl chloride", "Methylamine" ], "Reaction": [ "Phenylacetic acid is reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form the Diels-Alder adduct.", "The Diels-Alder adduct is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is converted to the corresponding tosylate by reaction with tosyl chloride in pyridine.", "The tosylate is reacted with excess methylamine in ethanol to form the desired product, methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate." ] }

CAS RN

2758004-29-2

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.